molecular formula C10H11IN6O3 B4336850 4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4336850
M. Wt: 390.14 g/mol
InChI Key: AXKDGVQCIUNYHR-UHFFFAOYSA-N
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Description

4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents . . The nitro group is usually introduced via nitration reactions, while the carboxamide group can be formed through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions: 4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Reduction Products: Amino derivatives of the compound.

    Oxidation Products: Various oxidized forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and carboxamide group may also play roles in the compound’s binding to target proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its iodine, nitro, and carboxamide groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-iodo-1-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN6O3/c1-15-6-8(11)9(14-15)10(18)12-2-3-16-5-7(4-13-16)17(19)20/h4-6H,2-3H2,1H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKDGVQCIUNYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-IODO-1-METHYL-N~3~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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